An In-depth Technical Guide to 7-Bromo-5-nitroindoline: Chemical Properties and Structure
An In-depth Technical Guide to 7-Bromo-5-nitroindoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5-nitroindoline is a substituted indoline molecule that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The indoline scaffold is a core structure in many biologically active compounds, and the presence of both a bromine atom and a nitro group on the aromatic ring of 7-Bromo-5-nitroindoline imparts unique electronic and chemical properties. These functional groups can influence the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 7-Bromo-5-nitroindoline, with a focus on experimental data and methodologies relevant to researchers in the life sciences.
Chemical Structure and Identification
The structural framework of 7-Bromo-5-nitroindoline consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring. The bromine atom is substituted at the 7th position and the nitro group at the 5th position of the indoline core.
Table 1: Chemical Identification of 7-Bromo-5-nitroindoline
| Identifier | Value |
| IUPAC Name | 5-bromo-7-nitro-2,3-dihydro-1H-indole |
| CAS Number | 80166-90-1 |
| Molecular Formula | C₈H₇BrN₂O₂ |
| SMILES String | C1C(C=C(C2=C1N)C(=O)[O-])Br |
Physicochemical Properties
The physicochemical properties of 7-Bromo-5-nitroindoline are crucial for its handling, formulation, and biological activity. The presence of the polar nitro group and the halogen atom influences its solubility, melting point, and boiling point.
Table 2: Physicochemical Properties of 7-Bromo-5-nitroindoline
| Property | Value | Source |
| Molecular Weight | 243.06 g/mol | [1] |
| Melting Point | 133-136 °C | [1] |
| Boiling Point | 344.2 ± 42.0 °C (Predicted) | [1] |
| Water Solubility | Insoluble | [1] |
| Appearance | Orange to dark brown to brown crystals or powder | [2] |
| Assay (GC) | ≥97.5% | [2] |
Experimental Data
Synthesis of 7-Bromo-5-nitroindoline
While a specific, detailed, and publicly available protocol for the direct synthesis of 7-Bromo-5-nitroindoline is not readily found in the reviewed literature, its preparation is often cited as being "according to the literature" in studies that utilize it as a starting material. A general and robust indirect method for the synthesis of substituted nitroindoles involves a multi-step process starting from indole. This approach circumvents the challenges of direct nitration, which can lead to undesired side reactions.
Experimental Workflow: A Plausible Synthetic Route
Caption: A potential synthetic workflow for 7-Bromo-5-nitroindoline.
General Experimental Protocol (Adapted from similar syntheses):
-
Reduction of Indole to Indoline: Indole is reduced to indoline using a suitable reducing agent such as sodium borohydride in an appropriate solvent.
-
N-Acetylation of Indoline: The secondary amine of indoline is protected, for example, by acetylation with acetic anhydride, to direct the subsequent nitration.
-
Nitration: The N-acetylindoline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position.
-
Deacetylation: The acetyl protecting group is removed by acid or base hydrolysis to yield 7-nitroindoline.
-
Bromination: The final step involves the bromination of 7-nitroindoline, likely using a brominating agent like N-bromosuccinimide (NBS), to introduce the bromine atom at the 5-position.
Purification at each step would typically be carried out using column chromatography on silica gel.
Spectroscopic Characterization
Detailed 1H NMR, 13C NMR, and mass spectrometry data for 7-Bromo-5-nitroindoline are not explicitly available in the public domain. However, based on the known spectra of similar compounds, the expected spectral characteristics can be predicted. For reference, the 1H NMR data for the closely related 5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate shows aromatic protons in the range of δ = 7.54-7.78 ppm. The protons of the indoline ring would be expected to appear further upfield.
Photochemical Properties and Reactivity
Derivatives of 7-nitroindoline are known for their photoreactive properties, making them useful as photocleavable protecting groups in organic synthesis and for the "caged" release of biologically active compounds.[3][4]
Upon irradiation with UV light (e.g., 350 nm), N-acyl-7-nitroindolines can undergo cleavage.[3] Similarly, derivatives like 5-bromo-7-nitroindoline-S-thiocarbamates have been shown to undergo photolysis.[3][5] The photolysis of these compounds can proceed via a radical fragmentation mechanism, leading to the formation of 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric form.[3][6]
Photochemical Reaction Pathway
Caption: Photochemical activation and transformation of a 7-Bromo-5-nitroindoline derivative.
Experimental Protocol: Monitoring Photolysis
The photolysis of 7-nitroindoline derivatives can be monitored using UV-vis spectrophotometry. A solution of the compound in a suitable solvent (e.g., acetonitrile/water) is irradiated with a UV lamp (e.g., at 350 nm). The reaction progress is followed by recording the UV-vis spectra at different time intervals, observing the disappearance of the reactant's absorption peak and the appearance of the product's absorption peak.[3] The photolysis products can be further characterized by techniques such as NMR spectroscopy and mass spectrometry.[3]
Potential Biological Signaling Pathways and Applications
While direct biological studies on 7-Bromo-5-nitroindoline are limited, the known activities of related nitroindole compounds suggest potential applications in drug discovery.
Anticancer Activity
Derivatives of 5-nitroindole have demonstrated potent anticancer activity.[7][8] The proposed mechanism of action involves the downregulation of the c-Myc oncogene, a key regulator of cell proliferation, and the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.[8][9]
Proposed Anticancer Signaling Pathway
Caption: Proposed mechanism of anticancer activity for 7-Bromo-5-nitroindoline.
Antimicrobial Activity
Bromo-nitro compounds are known for their antimicrobial properties. The mode of action of similar compounds, such as bronidox (5-bromo-5-nitro-1,3-dioxane), involves the oxidation of essential protein thiols.[7][10][11] This leads to the inhibition of crucial enzyme activity and subsequent microbial growth inhibition. The nitro group in these compounds can be reduced within microbial cells to form toxic intermediates.[12]
Proposed Antimicrobial Signaling Pathway
Caption: Proposed mechanism of antimicrobial action for 7-Bromo-5-nitroindoline.
Conclusion
7-Bromo-5-nitroindoline is a versatile chemical entity with a range of interesting properties. Its synthesis, while not explicitly detailed in readily available literature, can be approached through established multi-step procedures. The photoreactive nature of its derivatives opens up possibilities for applications in photochemistry and as photocleavable linkers. Furthermore, based on the biological activities of related compounds, 7-Bromo-5-nitroindoline shows promise as a scaffold for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate its synthesis, spectroscopic characteristics, and biological signaling pathways to unlock its full potential in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. 5-Bromo-7-nitroindoline | C8H7BrN2O2 | CID 3018911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox) | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
